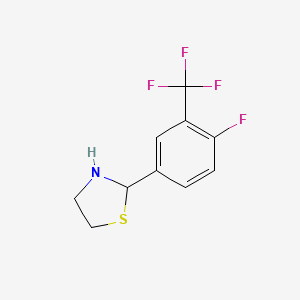

2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine

Description

Properties

IUPAC Name |

2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NS/c11-8-2-1-6(9-15-3-4-16-9)5-7(8)10(12,13)14/h1-2,5,9,15H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETIHBPNBDIDAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with cysteamine hydrochloride under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatographic techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form thiazolidinones.

Reduction: Reduction reactions can target the fluorinated phenyl group or the thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include thiazolidinones, reduced thiazolidines, and substituted derivatives with modified functional groups .

Scientific Research Applications

Pharmacological Applications

The thiazolidine ring structure is known for its diverse biological activities. Recent studies have highlighted the following pharmacological applications:

- Anticancer Activity : Thiazolidine derivatives, including 2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine, have been investigated for their potential to inhibit cancer cell proliferation. For instance, compounds derived from thiazolidines have shown promising results against various cancer cell lines such as MDA-MB-231, HCT116, and MCF7. Specific derivatives demonstrated significant cytotoxic effects, suggesting their utility as anticancer agents .

- Antimicrobial Properties : Thiazolidine derivatives have also been evaluated for their antimicrobial activities. Studies indicate that modifications to the thiazolidine structure can enhance antibacterial efficacy against a range of pathogens .

- Anti-inflammatory Effects : Some thiazolidine compounds exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves modulation of inflammatory pathways .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

- Gewald Reaction : This method involves the reaction of α-halo ketones with thioketones in the presence of a base. This versatile reaction allows for the introduction of various substituents at the thiazolidine ring .

- One-Pot Synthesis : Recent advancements have enabled the development of one-pot synthesis protocols that simplify the preparation of thiazolidines by combining multiple reaction steps into a single procedure. This approach not only enhances yield but also reduces reaction time .

Table 1: Comparison of Synthetic Methods for Thiazolidines

| Method | Description | Advantages |

|---|---|---|

| Gewald Reaction | Combines α-halo ketones with thioketones | Versatile; allows various substitutions |

| One-Pot Synthesis | Multiple reactions in a single step | High yield; time-efficient |

| Microwave-Assisted | Uses microwave irradiation to accelerate reactions | Faster reaction times |

Industrial Applications

The unique properties of this compound lend themselves to several industrial applications:

- Material Science : The compound can be utilized in developing new materials with specific electronic or optical properties due to its fluorinated structure, which can enhance stability and performance .

- Agricultural Chemicals : Given its biological activity, derivatives of this compound may find applications as agrochemicals, particularly in developing herbicides or fungicides that target specific plant pathogens .

Case Studies and Research Findings

Several studies have documented the effectiveness of thiazolidine derivatives in various applications:

- A study by Da Silva et al. evaluated the anti-glioma activity of thiazolidinones synthesized from primary amines and aldehydes, demonstrating potent antitumor effects against glioblastoma cells .

- Another research focused on designing thiazolidine-2,4-diones as dual inhibitors targeting VEGFR-2 and EGFR tyrosine kinases, showing promising results against lung and liver cancers .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The fluorinated phenyl group enhances the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares the target compound with three structurally related thiazolidine derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Comparison

Key Observations :

- The target compound’s fluorinated phenyl group distinguishes it from simpler phenyl-substituted analogs (e.g., 3-Phenylisothiazolidin-4-one), offering enhanced electronegativity and lipophilicity.

- Unlike thiazolidinediones (e.g., 5-ethylidene derivatives ), the target lacks carbonyl groups, reducing hydrogen-bonding capacity but improving metabolic resistance.

Key Observations :

- Fluorinated analogs like the target compound may require longer reaction times or specialized catalysts due to the steric and electronic effects of -CF₃ and -F groups.

- Microwave-assisted synthesis (used for 3-Phenylisothiazolidin-4-one ) improves efficiency compared to conventional methods.

Physicochemical Properties

Implications of Substituent Effects

- Lipophilicity: Fluorinated phenyl groups improve membrane permeability compared to non-fluorinated analogs like 3-Phenylisothiazolidin-4-one .

- Metabolic Stability : Reduced susceptibility to oxidative metabolism due to strong C-F bonds, a advantage over ethylidene-thiazolidinediones .

Biological Activity

2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C10H8F4N2S

- Molecular Weight : 256.24 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study reported an MIC (Minimum Inhibitory Concentration) of 0.03 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 22.04 µM to 34.94 µM, indicating moderate potency .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 22.04 |

| HepG2 | 34.94 |

| Caco-2 | 45.91 |

Antioxidant Activity

Thiazolidine derivatives have also shown promising antioxidant activity. The presence of the thiazolidine ring enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways, leading to cell cycle arrest in the G2/M phase .

- Antioxidant Mechanism : The thiazolidine structure plays a critical role in neutralizing reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various thiazolidine derivatives on cancer cell lines, revealing that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

- Antimicrobial Testing : In a comparative study, various thiazolidine derivatives were tested against multiple bacterial strains, showing that those with fluorinated phenyl rings had significantly lower MIC values, indicating higher potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-fluoro-3-(trifluoromethyl)phenyl)thiazolidine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves cyclocondensation of thiosemicarbazides with α-halo carbonyl compounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid (2:1 v/v) for 2–3 hours under nitrogen yields thiazolidine derivatives . Optimizing stoichiometry (e.g., 0.01–0.03 mol equivalents of reactants) and solvent polarity (DMF vs. ethanol) can enhance yields (65–85%) and reduce byproducts like unreacted thiosemicarbazides .

- Characterization : IR spectroscopy confirms key functional groups (e.g., C=O at 1735 cm⁻¹, C=S at 690 cm⁻¹) , while ¹H/¹³C NMR resolves regiochemistry of fluorophenyl and trifluoromethyl substituents .

Q. How can spectroscopic techniques distinguish structural isomers or tautomers of this compound?

- Data Analysis :

- IR : Differentiates tautomers via shifts in carbonyl (C=O) and thione (C=S) absorption bands. For example, thiazolidine-2,4-diones show C=O stretches at 1735–1685 cm⁻¹, while thione forms exhibit C=S at 690–710 cm⁻¹ .

- NMR : ¹⁹F NMR identifies fluorophenyl substitution patterns (e.g., para-fluoro vs. ortho-trifluoromethyl), with chemical shifts ranging from -110 to -120 ppm for aromatic fluorine .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic substitution at the thiazolidine sulfur or electrophilic aromatic substitution on the fluorophenyl ring .

- Reaction Design : ICReDD’s integrated approach combines computed activation energies (e.g., ΔG‡ < 25 kcal/mol for feasible reactions) with experimental screening (e.g., Pd-catalyzed coupling reactions) .

Q. How should researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

- Experimental Design :

- Dose-Response Studies : Test across a concentration range (e.g., 1 nM–100 µM) to differentiate specific enzyme inhibition (IC₅₀ < 10 µM) from nonspecific cytotoxicity (CC₅₀ > 50 µM) .

- Selectivity Profiling : Use kinase panels or proteome-wide binding assays to identify off-target interactions. For example, fluorophenyl-thiazolidines may bind ATP pockets in kinases (e.g., EGFR) with Kd values < 100 nM .

Q. What strategies optimize solubility and stability of this compound for in vivo studies?

- Formulation :

- Co-solvent Systems : Use DMSO/water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility (>1 mg/mL) .

- pH Stability : Assess degradation kinetics in buffers (pH 1–10) via HPLC. Thiazolidine rings are prone to hydrolysis under acidic conditions (t₁/₂ < 24 hours at pH 2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.